(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid, also known as tert-Butyloxycarbonyl-DL-arginine(Mtr)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the guanidino group of arginine, preventing unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the guanidino group using the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mtr protecting groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mtr group can be removed using reagents like trifluoromethanesulfonic acid (TFMSA).
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and peptides containing arginine residues.
Scientific Research Applications
(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for various applications, including drug development and biochemical research.
Mechanism of Action
The primary mechanism of action of (S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid involves its role as a protected arginine derivative in peptide synthesis. The Boc and Mtr groups protect the amino and guanidino groups, respectively, preventing unwanted side reactions. This allows for the selective formation of peptide bonds, leading to the synthesis of desired peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Boc-Arg-OEt HCl: Another protected arginine derivative with similar applications in peptide synthesis.
Boc-D-Asn-Merrifield Resin: Used in solid-phase peptide synthesis with similar protective groups.
Uniqueness
(S)-2-(tert-butoxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoic acid is unique due to its specific combination of Boc and Mtr protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.
Properties
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.